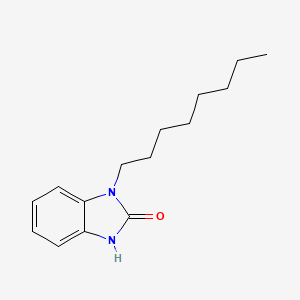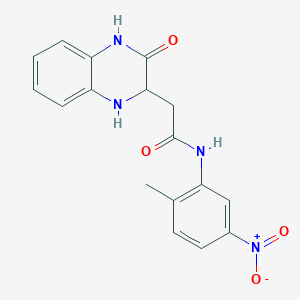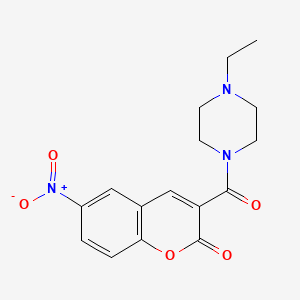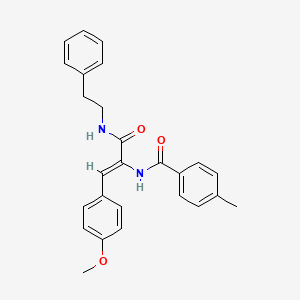![molecular formula C18H25NO3S B2475092 1-((1R,5S)-3-(metilsulfonil)-8-azabiciclo[3.2.1]octan-8-il)-3-(o-tolil)propan-1-ona CAS No. 1705664-89-6](/img/structure/B2475092.png)
1-((1R,5S)-3-(metilsulfonil)-8-azabiciclo[3.2.1]octan-8-il)-3-(o-tolil)propan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound characterized by its unique bicyclic structure and functional groups
Aplicaciones Científicas De Investigación
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is used extensively in:
Chemistry: : As a precursor in synthetic organic chemistry for developing new compounds.
Biology: : Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: : Investigated for therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one involves a multi-step reaction sequence:
Initial Formation: : Begins with the preparation of the azabicyclo[3.2.1]octane scaffold, typically via a Diels-Alder reaction.
Functional Group Modification: : Introduction of the methylsulfonyl group through sulfonation, followed by the attachment of the o-tolyl group via Friedel-Crafts alkylation.
Final Steps: : Propan-1-one moiety is added using a standard ketone formation reaction, often involving oxidation or substitution reactions.
Industrial Production Methods
In an industrial setting, large-scale synthesis involves:
Optimization of Reaction Conditions: : Utilizing high-yielding, cost-effective reagents.
Catalysis and Automation: : Employing catalysts to enhance reaction rates and using automated systems for precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions such as:
Oxidation: : Can be oxidized at different positions to yield corresponding sulfoxides or sulfones.
Reduction: : Reduction of the ketone group to alcohol.
Substitution: : Nucleophilic or electrophilic substitution at specific positions in the bicyclic ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Using halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation yields sulfoxides or sulfones.
Reduction produces alcohol derivatives.
Substitution reactions lead to various functionalized derivatives.
Mecanismo De Acción
The compound exerts its effects through:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influencing biochemical pathways such as signal transduction or metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to similar bicyclic compounds:
Unique Structure: : The presence of the methylsulfonyl group and o-tolyl group distinguishes it from others.
Reactivity: : Exhibits unique reactivity patterns due to its specific functional groups.
List of Similar Compounds
1-((1R,5S)-3-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(m-tolyl)propan-1-one
1-((1R,5S)-3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
The presence of specific functional groups like the methylsulfonyl and o-tolyl group contributes to its distinct chemical properties and applications.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-13-5-3-4-6-14(13)7-10-18(20)19-15-8-9-16(19)12-17(11-15)23(2,21)22/h3-6,15-17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQGMIUAJVSJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
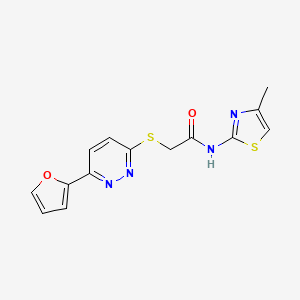
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2475018.png)
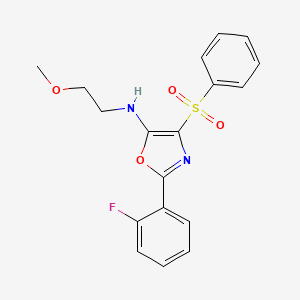
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)
![6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2475023.png)
